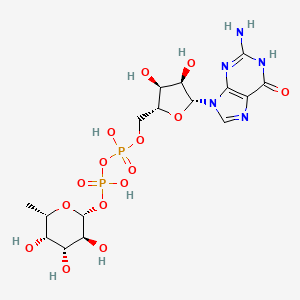

GDP-L-fucose

Description

Properties

CAS No. |

15839-70-0 |

|---|---|

Molecular Formula |

C16H25N5O15P2 |

Molecular Weight |

589.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8+,9+,10+,11-,14+,15?/m0/s1 |

InChI Key |

LQEBEXMHBLQMDB-QIXZNPMTSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of GDP-L-Fucose in Glycosylation: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Among the various monosaccharides incorporated into these complex structures, L-fucose holds a unique position. Fucosylation, the addition of fucose, plays a pivotal role in modulating cell-cell recognition, signal transduction, inflammation, and host-pathogen interactions.[1][2] Aberrant fucosylation is a well-established hallmark of numerous pathological conditions, including cancer and congenital disorders of glycosylation (CDG).[3][4][5]

All fucosylation reactions are catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which utilize a single donor substrate: Guanosine Diphosphate-L-fucose (GDP-L-fucose).[6] The availability and regulation of this nucleotide sugar are therefore critical control points for cellular fucosylation. This technical guide provides an in-depth exploration of the role of this compound in glycosylation, covering its biosynthesis, transport into the Golgi apparatus, and enzymatic transfer to glycoconjugates. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental pathway.

Biosynthesis of this compound: De Novo and Salvage Pathways

In mammalian cells, the cytosolic pool of this compound is maintained by two distinct biosynthetic routes: the de novo pathway and the salvage pathway.[7][8] While these pathways were once considered to operate independently, recent evidence suggests a mutual interplay and regulation between them.[7][9]

The De Novo Pathway

The de novo pathway is the primary source of this compound in most cells, estimated to contribute approximately 90% of the total pool under normal conditions.[6][9][10] This pathway synthesizes this compound from GDP-D-mannose in a two-enzyme, three-step process.

-

Conversion of GDP-D-mannose: The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD). GMD converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxymannose.[9][11]

-

Epimerization and Reduction: The second enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (encoded by the TSTA3 gene, also known as FX protein), carries out the final two steps.[9][11] It first epimerizes the intermediate at positions C3 and C5 and then reduces the keto group at C4 to a hydroxyl group, yielding the final product, this compound.[10]

The de novo pathway is subject to feedback inhibition by its end product, this compound, which acts as an allosteric inhibitor of GMD.[12] This regulatory mechanism helps maintain homeostatic levels of the nucleotide sugar.

The Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose.[9] This fucose can be obtained from extracellular sources (e.g., diet) or from the lysosomal degradation and recycling of endogenous fucosylated glycoconjugates.[7][13]

-

Phosphorylation: Free L-fucose (in its β-anomer form) is first phosphorylated by fucokinase (FCSK) to generate β-L-fucose-1-phosphate.[7][9]

-

Guanylylation: this compound pyrophosphorylase (FPGT) then catalyzes the reaction between β-L-fucose-1-phosphate and GTP to produce this compound and pyrophosphate.[7][9]

While the salvage pathway is a minor contributor to the total this compound pool in many cell types, it can become the primary source when exogenous fucose is abundant.[12] Supplementing cell culture media with L-fucose can rescue fucosylation defects in cells with a deficient de novo pathway.[9]

Quantitative Aspects of this compound Synthesis

Studies using knockout cell lines have provided valuable quantitative data on the contributions of each pathway and the resulting cellular concentrations of this compound.

| Cell Line | Genotype | Fucose Supplementation | Intracellular this compound (µM) | Reference |

| HEK293T | Wild-Type | None | ~3 | [9] |

| HEK293T | Wild-Type | 5 mM, 24h | ~500 | [9] |

| HEK293T | TSTA3 KO | None | 0 | [9] |

| HEK293T | GMDS KO | None | ~3 | [9] |

| HEK293T | GMDS KO | 5 mM, 24h | ~500 | [9] |

| HEK293T | SLC35C1 KO | None | ~4.7 | [14] |

| HEK293T | SLC35C1 KO | 5 mM, 24h | ~1300 | [14] |

Table 1: Intracellular concentrations of this compound in various HEK293T cell lines under different conditions.

Transport of this compound into the Golgi and ER

Fucosylation of proteins and lipids occurs primarily within the lumen of the Golgi apparatus and, for O-fucosylation, the endoplasmic reticulum (ER).[1][15] Since this compound is synthesized in the cytosol, it must be actively transported across the Golgi or ER membrane.

This transport is mediated by a specific GDP-fucose transporter (GFT), a protein encoded by the SLC35C1 gene.[8][11] GFT is an antiporter that facilitates the translocation of cytosolic this compound into the Golgi lumen in exchange for GMP. Defects in this transporter lead to a severe lack of fucosylated glycans, causing Leukocyte Adhesion Deficiency Type II (LAD-II), a rare type of Congenital Disorder of Glycosylation (CDG-IIc).[16]

While GFT is the primary transporter, studies in SLC35C1 knockout cells have revealed the existence of an alternative, GFT-independent transport mechanism. This secondary system appears to preferentially utilize this compound derived from the salvage pathway.[14] The molecular identity of this alternative transporter remains unknown.[15]

Utilization: Fucosyltransferases and Glycan Modification

Once inside the Golgi or ER lumen, this compound serves as the universal donor substrate for all fucosyltransferases (FUTs).[6] These enzymes catalyze the transfer of the L-fucose moiety to specific hydroxyl groups on acceptor glycans, which can be part of N-glycans, O-glycans, or glycolipids.[5] In mammals, there are 13 known FUTs, each exhibiting distinct acceptor specificities and forming different glycosidic linkages (e.g., α1,2, α1,3/4, α1,6).[15][17]

The fucosylation reaction proceeds via an SN2-like mechanism, where the hydroxyl group of the acceptor molecule attacks the anomeric carbon of the fucose in this compound, leading to the formation of a new glycosidic bond and the release of GDP.[18][19]

A key example is core fucosylation, the attachment of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan. This reaction is catalyzed exclusively by α1,6-fucosyltransferase (FUT8).[18][20] Core fucosylation is critical for modulating the activity of many cell surface receptors, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor.[1]

| Enzyme | Linkage Formed | Typical Acceptor | Key Function | Km (Acceptor) | Km (GDP-Fucose) | Reference |

| FUT8 | α1,6 | N-glycan core GlcNAc | Core fucosylation, receptor signaling | N/A | N/A | [20] |

| FUT V | α1,3 | Type 2 chains (e.g., LacNAc) | Synthesis of Lewis X antigen | 0.21 mM (LacNAc) | 0.03 mM | [21] |

| POFUT1 | O-linked | Ser/Thr on EGF domains | Notch signaling | N/A | N/A | [15][22] |

Table 2: Characteristics of selected human fucosyltransferases. Kinetic data can vary significantly based on the specific acceptor substrate used.

Biological and Pathophysiological Significance of Fucosylation

The fucosylation of glycoconjugates, governed by the availability of this compound and the expression of FUTs, is integral to a multitude of physiological and pathological processes.

-

Cell Adhesion and Trafficking: Fucosylated structures like Sialyl Lewis X are essential ligands for selectins, mediating the adhesion and rolling of leukocytes on endothelial surfaces during inflammation.[2]

-

Signaling: Core fucosylation of receptors like EGFR and TGF-βR is crucial for their proper function and downstream signaling. Absence of core fucose can dramatically alter signaling outcomes.[1][20]

-

Immunity: The fucosylation status of the Fc region of Immunoglobulin G (IgG) antibodies is a critical determinant of their effector function. Afucosylated antibodies exhibit enhanced binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[20] This principle is exploited in the development of therapeutic monoclonal antibodies with enhanced anti-tumor activity.

-

Cancer: Aberrant fucosylation is a hallmark of many cancers.[4][23] Changes in fucosylated antigens on the cell surface are associated with tumor progression, metastasis, and chemoresistance.[1][4] Fucosylated glycoproteins, such as alpha-fetoprotein (AFP-L3) and haptoglobin, are used as clinical biomarkers for hepatocellular carcinoma and other cancers.[4]

-

Congenital Disorders of Glycosylation (CDG): Genetic defects in the enzymes of the this compound biosynthesis pathway (e.g., GMD, TSTA3, FCSK), the GDP-fucose transporter (SLC35C1), or fucosyltransferases (e.g., FUT8) lead to various forms of CDG, characterized by severe multisystemic symptoms.[3][24]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol describes the extraction and analysis of nucleotide sugars from cultured cells.

Workflow Diagram

Methodology

-

Cell Culture: Plate cells (e.g., HEK293T, HepG2) and grow to 80-90% confluency.

-

Quenching and Extraction: a. Aspirate culture medium and immediately wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer to quench all metabolic activity.[25] c. Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[25] e. Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.

-

Sample Preparation: a. Dry the metabolite extract completely using a vacuum concentrator or lyophilizer. b. Store the dried pellet at -80°C or proceed to the next step. c. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile (B52724) in water with 10 mM ammonium (B1175870) acetate).[25]

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto an LC-MS/MS system. b. Chromatography: Use a suitable column for nucleotide sugar separation, such as a HILIC or porous graphitic carbon column. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[25][26]

- Parent Ion (Q1): m/z 588 for unlabeled this compound.

- Fragment Ion (Q3): Monitor characteristic fragments, such as the GDP fragment at m/z 442.[25]

-

Quantification: a. Prepare a standard curve using known concentrations of a this compound standard. b. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Normalize the result to the initial cell number or total protein content.

Protocol 2: In Vitro Fucosyltransferase (FUT) Activity Assay

This protocol measures the activity of a specific FUT enzyme using a fluorescently-labeled acceptor substrate and HPLC analysis.[27]

Methodology

-

Enzyme Source Preparation: a. Prepare a cell lysate from cells overexpressing the FUT of interest. Solubilize cells in a buffer containing a non-ionic detergent (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100).[27] b. Clarify the lysate by centrifugation (e.g., 600 x g for 5 min at 4°C) and use the supernatant as the enzyme source.[27] Alternatively, use a purified recombinant FUT enzyme.

-

Reaction Mixture: a. In a microcentrifuge tube, prepare the following reaction mixture (example for a 20 µL reaction):

- 5 µL of 4x Reaction Buffer (e.g., 200 mM Sodium Cacodylate pH 6.8, 40 mM MnCl₂, 40 mM ATP)

- 2 µL of this compound (final concentration ~75 µM)[27]

- 2 µL of pyridylaminated (PA)-sugar acceptor (e.g., Sialyl-LNnT-PA for α1,3-FUT assay, final concentration ~0.5 mM)[27]

- 11 µL of enzyme solution (lysate or purified enzyme).

-

Enzymatic Reaction: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours). b. Stop the reaction by boiling for 3 minutes or by adding ice-cold ethanol. c. Centrifuge at 20,000 x g for 5 min to pellet precipitated protein.[27]

-

HPLC Analysis: a. Inject 10 µL of the supernatant onto a reverse-phase HPLC system (e.g., using a C18 column like TSK-gel ODS-80TS).[27] b. Elute the products using an appropriate buffer system (e.g., 20 mM ammonium acetate, pH 4.0).[27] c. Detect the PA-labeled glycans using a fluorescence detector.

-

Data Analysis: a. The fucosylated product will have a different retention time than the acceptor substrate. b. Calculate enzyme activity by quantifying the peak area of the product and comparing it to a standard curve or by calculating the percentage of substrate conversion over time.

References

- 1. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 8. Reactome | GDP-fucose biosynthesis [reactome.org]

- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Basis for Substrate Specificity and Catalysis of α1,6-Fucosyltransferase - Glycopedia [glycopedia.eu]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 27. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to GDP-L-fucose Biosynthesis in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fucosylation is a critical post-translational modification of glycoconjugates that plays a pivotal role in a vast array of biological processes, including cell adhesion, signaling, immune responses, and development. The universal fucose donor for all fucosylation reactions in mammals is Guanosine 5'-diphosphate-β-L-fucose (GDP-L-fucose). The intracellular availability of this nucleotide sugar is a key determinant of cellular fucosylation capacity and is therefore tightly regulated. Mammalian cells synthesize this compound through two distinct pathways: a primary de novo pathway originating from GDP-D-mannose and a secondary salvage pathway that utilizes free L-fucose. Aberrations in this metabolic network are implicated in various pathologies, including cancer and inflammatory diseases, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides a detailed overview of the core biosynthetic pathways, summarizes key quantitative data, and presents relevant experimental methodologies for studying this vital metabolic process.

The De Novo Biosynthesis Pathway

The de novo pathway is the principal source of this compound in mammalian cells, estimated to account for approximately 90% of the total cellular pool under normal conditions.[1][2] This pathway converts GDP-D-mannose into this compound through a series of enzymatic reactions that occur in the cytosol.

The process involves two key enzymes:

-

GDP-D-mannose-4,6-dehydratase (GMD): This enzyme initiates the pathway by catalyzing the irreversible conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxymannose.[3][4][5] This is often considered the rate-limiting step and is subject to feedback inhibition by the final product, this compound.[4][6]

-

GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3): This bifunctional enzyme carries out the final two steps of the synthesis. It first catalyzes the epimerization of GDP-4-keto-6-deoxymannose at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the C-4' keto group to a hydroxyl group, yielding the final product, this compound.[3][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic Dissection of the Reaction of Human this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GDP-L-Fucose Synthesis: De Novo and Salvage Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine diphosphate (B83284) (GDP)-L-fucose is an essential nucleotide sugar that serves as the universal donor for all fucosylation reactions. The addition of fucose to glycans, a process known as fucosylation, plays a critical role in a myriad of physiological and pathological processes, including cell adhesion, signaling, inflammation, and cancer metastasis. The intracellular pool of GDP-L-fucose is maintained by two distinct biosynthetic routes: the de novo pathway and the salvage pathway. Understanding the intricacies of these pathways, their regulation, and their interplay is paramount for the development of therapeutics targeting fucosylation-dependent diseases. This technical guide provides an in-depth exploration of the de novo and salvage pathways for this compound synthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Introduction to this compound Biosynthesis

In mammalian cells, the synthesis of this compound is a cytosolic process. The de novo pathway, which is the primary source of this compound, utilizes GDP-D-mannose as a precursor.[1][2] It is estimated that this pathway contributes to approximately 90% of the total cellular this compound pool.[1][3] The salvage pathway provides an alternative route for this compound synthesis by utilizing free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[2][3] While considered a minor contributor under normal physiological conditions, the salvage pathway can compensate for deficiencies in the de novo pathway.[4]

The De Novo Pathway of this compound Synthesis

The de novo synthesis of this compound from GDP-D-mannose is a two-step enzymatic process.[5]

Step 1: Conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose

The first committed step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD).[5][6] This enzyme facilitates an intramolecular oxidation-reduction reaction, converting GDP-D-mannose into the unstable intermediate, GDP-4-keto-6-deoxymannose.[6]

Step 2: Conversion of GDP-4-keto-6-deoxymannose to this compound

The second and final step is carried out by a bifunctional enzyme, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, also known as the FX protein in humans.[6] This enzyme first catalyzes the epimerization of the intermediate at both the C-3' and C-5' positions, followed by an NADPH-dependent reduction of the keto group at the C-4' position to yield the final product, this compound.

Regulatory Mechanisms

The de novo pathway is subject to feedback inhibition, where the end product, this compound, acts as an allosteric inhibitor of GMD, the first enzyme in the pathway.[5][7] This regulatory mechanism ensures a tightly controlled intracellular concentration of this compound.

Visualization of the De Novo Pathway

Caption: The de novo synthesis pathway of this compound.

The Salvage Pathway of this compound Synthesis

The salvage pathway provides a mechanism for the cell to recycle free L-fucose. This pathway consists of two enzymatic steps.[2]

Step 1: Phosphorylation of L-fucose

Free L-fucose, which can be of either extracellular or lysosomal origin, is first phosphorylated by L-fucokinase (FUK) in an ATP-dependent reaction to form L-fucose-1-phosphate.[2][8] It is important to note that fucokinase specifically utilizes the β-anomer of L-fucose.[1][3]

Step 2: Conversion of L-fucose-1-phosphate to this compound

The final step is catalyzed by this compound pyrophosphorylase (FPGT), which condenses L-fucose-1-phosphate with GTP to produce this compound and pyrophosphate.[2]

Sources of Free L-fucose

Free L-fucose for the salvage pathway can be obtained from dietary sources and transported into the cell. Additionally, the breakdown of endogenous fucosylated glycoconjugates within the lysosome releases L-fucose, which can then be utilized by the salvage pathway.[3]

Visualization of the Salvage Pathway

References

- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. sinobiological.com [sinobiological.com]

The Pivotal Role of Fucosyltransferases and GDP-L-fucose in Cellular Signaling and Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Fucosylation, the enzymatic addition of the deoxyhexose sugar L-fucose to glycans and proteins, is a critical post-translational modification that profoundly influences a vast array of biological processes. This guide provides a comprehensive technical overview of the function of fucosyltransferases (FUTs), the enzymes that catalyze this reaction, with a specific focus on their utilization of the donor substrate guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose). We will delve into the core biochemical mechanisms, their roles in pivotal signaling pathways, and the experimental methodologies used to investigate their function, providing a crucial resource for researchers in glycobiology and professionals in drug development.

Core Concepts: Fucosyltransferases and this compound

Fucosyltransferases are a family of glycosyltransferases that transfer an L-fucose moiety from this compound to an acceptor substrate, which can be a glycoprotein, glycolipid, or oligosaccharide.[1][2] This transfer results in the formation of α-linkages at various positions, leading to a diverse array of fucosylated structures that are integral to cellular function. In mammals, there are 13 known fucosyltransferases, which are broadly classified based on the linkage they catalyze and their subcellular localization.[3] The majority of FUTs are located in the Golgi apparatus, where they participate in the terminal glycosylation of N- and O-glycans, while the protein O-fucosyltransferases (POFUTs) are found in the endoplasmic reticulum.[1]

The sole donor substrate for all fucosyltransferase-catalyzed reactions is this compound.[2] The biosynthesis of this compound occurs in the cytosol through two primary pathways: the de novo pathway, which converts GDP-D-mannose to this compound, and the salvage pathway, which utilizes free L-fucose from exogenous sources or lysosomal degradation of glycoconjugates.[3][4] The synthesized this compound is then transported into the Golgi apparatus and endoplasmic reticulum by specific transporters, making it available for fucosylation reactions.[3][4]

Quantitative Analysis of Fucosyltransferase Activity

Understanding the kinetic properties of fucosyltransferases is fundamental to elucidating their biological functions and for the rational design of inhibitors. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the affinity of an enzyme for its substrates and its catalytic efficiency. Below are tables summarizing the kinetic parameters for various fucosyltransferases with their respective donor and acceptor substrates.

Table 1: Kinetic Parameters of Human Fucosyltransferases for this compound

| Fucosyltransferase | Acceptor Substrate | Km (µM) for this compound | Vmax or kcat | Reference |

| FUT8 | G0 (biantennary complex N-glycan) | 14.56 ± 3.4 | ~15 min-1 (kcat) | [5][6] |

| FUT6 | N-acetyllactosamine | - | - | Data not readily available |

| FucT VI | Fucose mimetic-1 | - (Inhibitor, Ki = 2 mM) | - | [7] |

| FucT VI | GDP-triazole derivative | - (Inhibitor, Ki = 62 nM) | - | [7] |

Note: Comprehensive kinetic data for all human fucosyltransferases are not always available in a standardized format. The presented data is collated from various sources and experimental conditions may differ.

Table 2: Kinetic Parameters of Human Fucosyltransferases for Acceptor Substrates

| Fucosyltransferase | Acceptor Substrate | Km (µM) for Acceptor | Vmax or kcat | Reference |

| FUT8 | G0 (biantennary complex N-glycan) | 113.1 ± 15.43 | ~15 min-1 (kcat) | [5][6] |

| FUT8 | G0-peptide | 133.1 ± 19.99 | ~15 min-1 (kcat) | [5][6] |

| α1,6-FucT (Rhizobium sp.) | N-acetylglucosamine (GlcNAc) | Poor Acceptor | - | [7] |

Fucosylation in Key Signaling Pathways

Fucosylation plays a critical role in modulating a variety of signaling pathways that are essential for development, immunity, and cell-cell communication. Aberrant fucosylation is a hallmark of several diseases, including cancer.

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that governs cell fate decisions. The function of Notch receptors is critically dependent on O-fucosylation, which is catalyzed by Protein O-fucosyltransferase 1 (POFUT1) in the endoplasmic reticulum.[8][9][10][11][12] POFUT1 adds O-fucose to the epidermal growth factor-like (EGF) repeats of Notch.[8][11] This modification is essential for the subsequent action of the Fringe glycosyltransferase, which adds N-acetylglucosamine to the O-fucose, thereby modulating the binding of Notch receptors to their ligands, Delta and Jagged.[8][10][11] Disruption of POFUT1 activity leads to severe developmental defects due to impaired Notch signaling.[9]

Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. The activity of EGFR is modulated by N-glycan fucosylation. Core fucosylation, the addition of an α1,6-fucose to the innermost GlcNAc of N-glycans, is catalyzed by FUT8.[13] Increased core fucosylation of EGFR, often observed in cancer, enhances ligand-induced receptor dimerization and subsequent autophosphorylation, leading to augmented downstream signaling through pathways like the MAPK/ERK pathway.[13][14] Conversely, terminal α1,3-fucosylation of EGFR glycans by other FUTs can suppress receptor dimerization and activation.[14][15] This highlights the complex regulatory role of fucosylation in EGFR signaling.

References

- 1. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conditional control of selectin ligand expression and global fucosylation events in mice with a targeted mutation at the FX locus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. ashpublications.org [ashpublications.org]

- 11. Protein O-fucosyltransferase 1 (Pofut1) regulates lymphoid and myeloid homeostasis through modulation of Notch receptor ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. POFUT1 gene: MedlinePlus Genetics [medlineplus.gov]

- 13. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

biological significance of protein fucosylation

An In-depth Technical Guide to the Biological Significance of Protein Fucosylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans or directly to proteins, is a critical post-translational modification involved in a vast array of biological processes. This modification, catalyzed by a family of fucosyltransferases (FUTs), profoundly impacts protein folding, cell signaling, cell-cell interactions, and immune responses. Aberrant fucosylation is a hallmark of numerous pathological conditions, particularly cancer and inflammatory diseases, making it a focal point for the development of novel diagnostics, prognostics, and targeted therapeutics. This technical guide provides a comprehensive overview of the core principles of protein fucosylation, its diverse biological functions, methodologies for its study, and its implications in drug development.

Introduction to Protein Fucosylation

Fucosylation is the covalent attachment of L-fucose, a 6-deoxy-L-galactose, to N-glycans, O-glycans, and glycolipids on proteins and lipids.[1] This modification is crucial for the biosynthesis of functional glycans that mediate a wide range of cellular events.[2]

Types of Fucosylation Linkages:

-

N-linked Core Fucosylation: An α-1,6-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan chain. This is catalyzed exclusively by fucosyltransferase 8 (FUT8).[3][4]

-

N-linked Antennae (Terminal) Fucosylation: Involves α-1,2, α-1,3, or α-1,4 linkages of fucose to galactose (Gal) or GlcNAc residues on the outer arms of N-glycans, often forming blood group antigens like Lewis and H antigens.[5][6]

-

O-linked Fucosylation: The direct attachment of fucose to serine or threonine residues, a less common modification mediated by protein O-fucosyltransferases (POFUTs).[1][7]

The Fucosylation Machinery: The process is dependent on two key components: the donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, and the enzymes that catalyze the transfer. GDP-fucose is synthesized in the cytosol via two main pathways (de novo and salvage) and then transported into the Golgi apparatus or endoplasmic reticulum.[8][9] In mammals, a family of 13 fucosyltransferases has been identified, each with specific acceptor and linkage specificities.[8][10]

Caption: GDP-Fucose Biosynthesis and Transport Pathway.

Biological Roles of Protein Fucosylation

Cell Signaling and Development

Fucosylation is a key regulator of fundamental signaling pathways essential for embryonic development and tissue homeostasis.

-

Notch Signaling: O-fucosylation of Epidermal Growth Factor-like (EGF) repeats on the Notch receptor by POFUT1 is absolutely required for its function.[3][7] This modification is essential for proper Notch ligand binding and subsequent signaling, which governs numerous developmental processes, including somitogenesis, neurogenesis, and cardiogenesis.[7] Defects in this pathway due to loss of POFUT1 are embryonic lethal in mice.[7]

Caption: Modulation of Notch Signaling by O-Fucosylation.

-

Growth Factor Receptor Signaling: Core fucosylation by FUT8 is critical for the proper function of several growth factor receptors. For the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, core fucosylation is necessary for their assembly and signaling, thereby influencing cell proliferation, differentiation, and migration.[10][11] The absence of core fucosylation can impair receptor-ligand binding and downstream signal transduction.[10]

Immunology and Inflammation

Fucosylation plays a multifaceted role in both innate and adaptive immunity.

-

Leukocyte Adhesion and Trafficking: Terminal fucosylation is essential for the synthesis of sialyl Lewis X (sLeX) and related structures on leukocytes. These fucosylated glycans are the primary ligands for selectin proteins (E-selectin, P-selectin) on endothelial cells, a critical interaction that mediates the initial tethering and rolling of leukocytes during an inflammatory response.[7][12] Congenital defects in this fucosylation process lead to Leukocyte Adhesion Deficiency Type II, characterized by severe recurrent infections.[10]

-

T-cell and B-cell Function: Core fucosylation is important for T-cell receptor (TCR) signaling and T-cell development.[5] In B-cells, core fucosylation of the B-cell receptor (BCR) is essential for antigen recognition and antibody production.[4][13]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The absence of core fucose on the N-glycan of the IgG1 Fc region dramatically enhances its binding affinity to the FcγRIIIa receptor on Natural Killer (NK) cells.[4][6] This afucosylation can increase ADCC activity by 50- to 100-fold, a mechanism that is now widely exploited in the development of next-generation therapeutic antibodies for cancer.[4][6][14]

Cancer Biology

Aberrant fucosylation is a universal feature of cancer, contributing to nearly all hallmarks of malignancy.[15][16]

-

Tumorigenesis and Metastasis: Increased expression of FUTs and fucosylated glycans, such as sLeX, on the surface of cancer cells promotes their adhesion to endothelial selectins, facilitating metastasis. Altered fucosylation of adhesion molecules like integrins and E-cadherin can also disrupt cell-cell adhesion and promote invasion.[9] Overexpression of FUT8 has been shown to be a driver of metastasis in several cancers.[9]

-

Fucosylated Biomarkers: Changes in the fucosylation status of serum proteins are valuable biomarkers for cancer diagnosis and prognosis.[17]

-

AFP-L3: The fucosylated fraction of alpha-fetoprotein (AFP-L3), recognized by the lectin Lens culinaris agglutinin (LCA), is a highly specific marker for hepatocellular carcinoma (HCC).[2][8][17]

-

Fucosylated Haptoglobin (Fuc-Hpt): Increased levels of Fuc-Hpt in serum are associated with several cancers, including pancreatic, ovarian, and colorectal cancer, and often correlate with advanced stage and poor prognosis.[5][18][19]

-

Host-Pathogen Interactions

Fucosylated glycans on host cell surfaces often serve as attachment sites for pathogens, while fucosylation of host immune molecules is critical for defense.

-

Pathogen Adhesion: Many bacteria and viruses use lectins to bind to fucosylated structures on host epithelial cells to initiate infection.[2][20] For example, Helicobacter pylori, a key factor in gastric cancer, uses fucose-binding adhesins to colonize the gastric mucosa.[6][21]

-

Modulation of Host-Microbe Symbiosis: In the gut, fucosylated glycans on the intestinal epithelium, induced by commensal bacteria, can act as a nutrient source for beneficial microbes and help prevent the colonization of pathogens.[22][23] This interaction is a key aspect of maintaining gut homeostasis.[22]

Therapeutic Targeting of Fucosylation

The critical roles of fucosylation in disease have made it an attractive target for therapeutic intervention.

-

Antibody Engineering: The most successful clinical application is the development of afucosylated monoclonal antibodies. By producing antibodies in cell lines engineered to lack FUT8 activity, their ADCC is dramatically enhanced.[4] Several approved therapeutic antibodies, such as mogamulizumab and obinutuzumab, utilize this technology to improve their anti-tumor efficacy.[6]

-

Fucosylation Inhibitors: Small molecule inhibitors that block the GDP-fucose biosynthesis pathway are being developed.[24][25] These compounds, such as fluorinated fucose analogs, can metabolically block the incorporation of fucose into glycans, thereby inhibiting processes like selectin-mediated cell adhesion in inflammation and cancer metastasis.[2][25]

Quantitative Data Summary

Alterations in protein fucosylation are often quantitative, providing measurable indicators for disease states or the efficacy of therapeutic interventions.

Table 1: Fucosylated Glycoproteins as Cancer Biomarkers

| Biomarker | Cancer Type | Finding | Clinical Significance | Reference(s) |

|---|---|---|---|---|

| AFP-L3% | Hepatocellular Carcinoma (HCC) | AFP-L3% levels are significantly higher in early HCC patients compared to controls with benign liver disease (e.g., 4.1% ± 4.0% vs. 2.0% ± 3.5%). | High specificity for early HCC diagnosis, even with low total AFP levels. | [22][26] |

| Fucosylated Haptoglobin (Fuc-Hpt) | Ovarian Cancer | Fucose content of Haptoglobin is elevated ~7-fold in ovarian cancer patients compared to healthy controls. | Potential biomarker for diagnosis and prognosis. | [5] |

| Fucosylated Haptoglobin (Fuc-Hpt) | Pancreatic Cancer | Serum Fuc-Hpt levels are significantly increased, especially in advanced stages. | Associated with poor prognosis; levels decrease after tumor resection. | [18][27] |

| Fucosylated Haptoglobin (Fuc-Hpt) | Colorectal Cancer | Elevated Fuc-Hpt levels are significantly associated with distant metastasis and poor overall survival. | Prognostic marker; may be superior when combined with CEA. |[19] |

Table 2: Impact of Afucosylation on IgG1 Antibody Effector Function

| Parameter | Fucosylated IgG1 | Afucosylated IgG1 | Fold Change | Significance | Reference(s) |

|---|---|---|---|---|---|

| Binding to FcγRIIIa | Low Affinity | High Affinity | ~14- to 50-fold increase | Dramatically enhances interaction with NK cells. | [6][9][15] |

| ADCC Activity | Baseline | Markedly Increased | ~10- to 100-fold increase | Potentiates tumor cell killing by NK cells. | [4][6][15] |

| Binding to FcγRIa | Similar | Similar | No significant change | Does not impact binding to high-affinity monocyte receptor. | [15][20] |

| Binding to C1q (CDC) | Similar | Similar | No significant change | Complement-dependent cytotoxicity is largely unaffected. |[15][20] |

Detailed Experimental Protocols

Protocol: Lectin Blotting for Fucosylated Glycoproteins

This protocol details the detection of fucosylated proteins from a complex mixture after separation by SDS-PAGE and transfer to a membrane, using a fucose-specific biotinylated lectin like Aleuria aurantia (B1595364) lectin (AAL).

-

Protein Separation and Transfer: a. Separate 10-50 µg of protein sample per lane using SDS-PAGE.[28] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.[29][30]

-

Blocking: a. After transfer, rinse the membrane briefly in Tris-buffered saline (TBS).[29] b. Block non-specific binding by incubating the membrane in a blocking solution (e.g., 3% Bovine Serum Albumin (BSA) in TBST [TBS + 0.1% Tween-20]) for 1 hour at room temperature with gentle agitation. Do not use nonfat dry milk as it contains glycoproteins.[28][30]

-

Lectin Incubation: a. Discard the blocking buffer. Incubate the membrane with the biotinylated lectin (e.g., AAL at 1-5 µg/mL) diluted in fresh blocking solution for 1-2 hours at room temperature with agitation.[10][30]

-

Washing: a. Wash the membrane four times for 5-10 minutes each with TBST to remove unbound lectin.[28][29]

-

Detection: a. Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer according to manufacturer's instructions) for 1 hour at room temperature.[29] b. Wash the membrane again as in step 4, followed by two final rinses with TBS to remove detergent.[29] c. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane in the substrate for 1-5 minutes.[29] d. Remove excess substrate and acquire the signal using a chemiluminescence imaging system.[29]

Protocol: N-Glycan Release and Preparation for Mass Spectrometry

This protocol outlines the enzymatic release of N-glycans from a purified glycoprotein or complex protein mixture for subsequent analysis by mass spectrometry.

-

Denaturation, Reduction, and Alkylation: a. Lyophilize 20-100 µg of the protein sample.[16] b. Resuspend the sample in a denaturing buffer (e.g., 50 µL of 1.33% SDS) and heat at 65-95°C for 5-10 minutes.[3][11][16] c. Add a reducing agent (e.g., Dithiothreitol (DTT) to a final concentration of 10 mM) and incubate at 50°C for 1 hour.[16] d. Cool to room temperature. Add an alkylating agent (e.g., Iodoacetamide (IAA) to a final concentration of 25 mM) and incubate in the dark for 1 hour.[16]

-

Proteolytic Digestion: a. Dialyze or buffer-exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).[16] b. Add a protease (e.g., TPCK-treated trypsin) at a 1:20 to 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[16]

-

N-Glycan Release: a. Heat-inactivate the trypsin at 95°C for 5 minutes. b. Add Peptide-N-Glycosidase F (PNGase F) to the glycopeptide mixture and incubate overnight at 37°C to release the N-glycans.[3][16]

-

Purification of Released Glycans: a. The released glycans must be separated from the peptides. This is commonly done using a C18 solid-phase extraction (SPE) column, where peptides are retained and the more hydrophilic glycans are collected in the flow-through and wash fractions.[16] b. Alternatively, hydrophilic interaction liquid chromatography (HILIC) SPE can be used to bind and then elute the glycans.[3]

-

Derivatization (Optional but Recommended): a. For improved ionization and chromatographic separation, the reducing end of the released glycans can be labeled with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB) or procainamide.[3][31] b. After labeling, excess dye is removed using HILIC-SPE.[3]

-

Mass Spectrometry Analysis: a. The purified (and labeled) glycans are then analyzed by LC-MS/MS, typically using a HILIC column for separation, coupled to a high-resolution mass spectrometer.[3][31]

Protocol: α-L-Fucosidase Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of α-L-fucosidase in biological samples (e.g., cell lysates, serum).

-

Sample Preparation: a. Serum or plasma can often be assayed directly after appropriate dilution.[12] b. For tissue, homogenize in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5) and clarify the lysate by centrifugation (10,000 x g for 15 minutes at 4°C). c. For cells, lyse by sonication or homogenization in a similar buffer and clarify by centrifugation.

-

Standard Curve Preparation (for quantitative assays): a. Prepare a series of dilutions of the product standard (e.g., 4-nitrophenol (B140041) for colorimetric assays or 4-methylumbelliferone (B1674119) (4-MU) for fluorometric assays) in the assay buffer.[12]

-

Assay Reaction: a. Add 1-20 µL of sample, positive control, and buffer blank to separate wells of a 96-well plate.[12] b. Adjust the volume in all wells to 50 µL with assay buffer.[12] c. Prepare the reaction mix by diluting the substrate stock (e.g., p-nitrophenyl-α-L-fucopyranoside or 4-methylumbelliferyl-α-L-fucopyranoside) in assay buffer.[12] d. Initiate the reaction by adding 50 µL of the reaction mix to each well.[12]

-

Incubation and Measurement: a. Incubate the plate at 37°C. For kinetic assays, measure the fluorescence (e.g., Ex/Em = 330/450 nm) or absorbance continuously or at set time points (t1, t2) over a linear range (e.g., 30 minutes). b. For endpoint assays, incubate for a fixed time (e.g., 20-60 minutes), then add a stop solution (e.g., a high pH buffer like sodium carbonate for colorimetric assays) to terminate the reaction and develop the color. c. Read the absorbance (e.g., 405 nm) or fluorescence on a plate reader.

-

Calculation: a. Subtract the blank reading from all sample and standard readings. b. Calculate the rate of reaction (ΔOD/Δtime or ΔRFU/Δtime) from the linear portion of the kinetic curve or use the endpoint reading. c. Determine the enzyme activity in the samples by comparing their rates/readings to the standard curve.

Mandatory Visualizations

Caption: Role of Fucosylation in Selectin-Mediated Leukocyte Extravasation.

Caption: Workflow for Fucosylated Glycopeptide Enrichment and Analysis.

Conclusion and Future Perspectives

Protein fucosylation is a profoundly important post-translational modification that dictates a vast range of physiological and pathological outcomes. Its roles in modulating key signaling pathways, orchestrating immune responses, and driving cancer progression have been firmly established. The clinical success of afucosylated antibodies in cancer therapy underscores the immense potential of targeting this pathway. Future research will likely focus on developing more specific and potent inhibitors of fucosylation, refining fucosylated biomarkers for early disease detection, and further elucidating the complex regulatory networks that control fucosylation in different cellular contexts. A deeper understanding of the "fucosyl-code" will undoubtedly unlock new avenues for therapeutic intervention across a spectrum of human diseases.

References

- 1. aspariaglycomics.com [aspariaglycomics.com]

- 2. Quantitative mass spectrometric analysis of hepatocellular carcinoma biomarker alpha-fetoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]

- 5. Increased fucosylation and other carbohydrate changes in haptoglobin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Terminal fucosylation of haptoglobin in cancer-derived exosomes during cholangiocarcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 17. pure.skku.edu [pure.skku.edu]

- 18. Fucosylated haptoglobin is a novel marker for pancreatic cancer: detailed analyses of oligosaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fucosylated haptoglobin is a novel type of cancer biomarker linked to the prognosis after an operation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Measuring fucosylated alpha-fetoprotein in hepatocellular carcinoma: A comparison of μTAS and parallel reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]

- 24. Fucosylated fraction of alpha-fetoprotein as a serological marker of early hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Haptoglobin phenotype is a critical factor in the use of fucosylated haptoglobin for pancreatic cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. content.abcam.com [content.abcam.com]

The Crucial Role of GDP-L-Fucose in Immune Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the indispensable role of Guanosine Diphosphate L-fucose (GDP-L-fucose) in the process of immune cell adhesion. Fucosylation, the enzymatic addition of fucose to glycoconjugates, is a critical post-translational modification that governs the ability of leukocytes to interact with the vascular endothelium, a foundational step in immune surveillance and inflammatory response. This document details the biosynthesis of this compound, the function of key fucosyltransferases, the resulting formation of selectin ligands, and the quantitative impact of these modifications on leukocyte trafficking. Furthermore, it provides detailed protocols for key experimental assays and explores the profound clinical implications of defects in this pathway, as seen in congenital disorders of glycosylation.

The Molecular Foundation: this compound Biosynthesis

The availability of the nucleotide sugar donor, this compound, is the rate-limiting step for all fucosylation reactions. In mammalian cells, this compound is synthesized through two distinct pathways: the de novo pathway and the salvage pathway.[1]

-

The De Novo Pathway: This is the primary route for this compound synthesis, starting from GDP-D-mannose.[2] The conversion involves a two-step process catalyzed by two key enzymes:

-

GDP-D-mannose-4,6-dehydratase (GMD): GMD catalyzes the oxidation and dehydration of GDP-D-mannose to form the intermediate GDP-4-keto-6-deoxymannose.[3][4]

-

GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3): This bifunctional enzyme first epimerizes and then reduces the intermediate to yield the final product, this compound.[2][4]

-

-

The Salvage Pathway: This pathway utilizes free L-fucose, which can be obtained from dietary sources or the lysosomal degradation of fucosylated glycoconjugates.[2] It involves two enzymatic steps:

Once synthesized in the cytosol, this compound must be transported into the Golgi apparatus to be used by fucosyltransferases. This critical transport step is mediated by a specific GDP-fucose transporter, SLC35C1.[2][5]

The Key Players: Fucosyltransferases and Selectin Ligands

Inside the Golgi, fucosyltransferases (FUTs) catalyze the transfer of fucose from this compound to acceptor glycans on proteins and lipids. For leukocyte adhesion, the most critical modifications are those that form ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).

The minimal fucosylated glycan determinant for selectin binding is the tetrasaccharide sialyl Lewis X (sLex) (NeuAcα2,3Galβ1,4[Fucα1,3]GlcNAc).[6] The synthesis of sLex on leukocyte glycoproteins is primarily accomplished by α(1,3)-fucosyltransferases. In hematopoietic cells, two FUTs are paramount:

-

Fucosyltransferase-VII (FUT7): Considered the principal enzyme for synthesizing the sLex necessary for high-affinity binding to all three selectins, particularly on the key leukocyte glycoprotein (B1211001), PSGL-1.[7][8]

-

Fucosyltransferase-IV (FUT4): Plays a role in generating selectin ligands, and its simultaneous expression with FUT7 is required for optimal leukocyte rolling.[7]

These enzymes modify scaffold proteins, most notably P-selectin Glycoprotein Ligand-1 (PSGL-1) . PSGL-1 is a homodimeric mucin-like glycoprotein expressed on the tips of leukocyte microvilli.[9][10] For PSGL-1 to become a high-affinity ligand for P- and E-selectin, its N-terminal domain must be post-translationally modified with specific O-glycans that are both sialylated and fucosylated to present the sLex determinant.[8][9]

The Mechanism of Adhesion: Selectin-Mediated Leukocyte Rolling

The process of leukocyte extravasation from the bloodstream into tissues is a multi-step cascade initiated by selectin-mediated adhesion under the shear force of blood flow.

-

Activation of Endothelium: At sites of inflammation or injury, endothelial cells are activated by cytokines (e.g., TNF-α, IL-1β), leading to the rapid surface expression of P-selectin and E-selectin.[8]

-

Tethering and Rolling: Circulating leukocytes, displaying fucosylated ligands like sLex on PSGL-1, are captured from the bloodstream by these selectins. The low affinity and fast kinetics of the selectin-sLex bond are perfectly suited to mediate a characteristic "tethering and rolling" motion along the vessel wall, rather than firm arrest.[11] This process dramatically slows the leukocyte's velocity.[7][12]

-

Activation and Firm Adhesion: Rolling allows the leukocyte to sense chemokines on the endothelial surface, triggering intracellular signaling that activates leukocyte integrins (e.g., LFA-1). These activated integrins then bind firmly to their ligands on the endothelium (e.g., ICAM-1), leading to stable arrest.

-

Transmigration: Finally, the arrested leukocyte squeezes between endothelial cells to enter the underlying tissue.

Fucosylation is absolutely essential for the initial tethering and rolling steps. Without functional, fucosylated selectin ligands, leukocytes cannot efficiently engage with the activated endothelium, and the entire adhesion cascade is aborted.[13][14]

Quantitative Impact of Fucosylation on Immune Cell Adhesion

The absence or alteration of fucosylation has a direct, measurable impact on the dynamics of leukocyte adhesion. Studies using knockout mice deficient in key fucosyltransferases provide clear quantitative evidence of their role in controlling leukocyte rolling velocity.

| Condition | Leukocyte Rolling Velocity (μm/s) | Key Observation | Reference(s) |

| Wild-Type (WT) Mice (TNF-α treated) | 4.8 ± 0.3 | Baseline slow rolling mediated by a full complement of adhesion molecules. | [15] |

| FucT-VII-/- Mice | Markedly Increased | Demonstrates the crucial role of FUT7 in generating the primary ligands for slowing rolling. | [7] |

| FucT-IV-/- Mice | Markedly Increased | Shows that FUT4 also contributes significantly to creating functional E-selectin ligands. | [7] |

| FucT-IV-/- and FucT-VII-/- (Double KO) | Rolling Absent | Complete abrogation of rolling highlights the absolute requirement of fucosylation for selectin interactions. | [7] |

| CD18-/- (Integrin-deficient) Mice | 28.5 ± 2.1 | Rolling occurs but is very fast, as integrin-mediated slowing is absent. | [15] |

| LFA-1-/- (Integrin-deficient) Mice | 11.0 ± 0.7 | Rolling is significantly faster than WT, showing LFA-1's role in slowing. | [15] |

| WT Neutrophils on E-selectin | ~2.0 | Baseline rolling on E-selectin alone. | [12] |

| WT Neutrophils on E-selectin + ICAM-1 | ~1.0 | L-selectin signaling upon E-selectin engagement activates LFA-1/ICAM-1 interaction, further slowing rolling. | [12] |

| L-selectin-/- Neutrophils on E-selectin + ICAM-1 | ~2.0 | The velocity reduction is abolished, proving L-selectin is required for the integrin activation signal. | [12] |

The dynamic nature of leukocyte rolling is governed by the biophysical properties of the selectin-ligand bond. The low affinity (high dissociation constant, Kd) and rapid kinetics are essential for this process.

| Interacting Molecules | Binding Affinity (Kd) | Method | Significance | Reference(s) |

| L-selectin and GlyCAM-1 | 108 µM | Surface Plasmon Resonance | The low affinity is characteristic of selectin-ligand interactions, permitting the rapid bond formation and dissociation required for rolling. | [11] |

Experimental Protocols

Investigating the role of this compound in immune cell adhesion requires specialized assays. Below are detailed methodologies for key experiments.

Protocol 1: Static Leukocyte Adhesion Assay (Fluorescence-based)

This assay quantifies the adhesion of leukocytes to an immobilized substrate (e.g., purified selectins or an endothelial cell monolayer) under static conditions.

Materials:

-

96-well microplate (black, clear bottom for microscopy)

-

Leukocytes (e.g., isolated human neutrophils or a cell line like HL-60)

-

Fluorescent dye: Calcein-AM or CFSE (Carboxyfluorescein succinimidyl ester)

-

Adhesion substrate: Recombinant human E-selectin/Fc chimera, or a confluent monolayer of Human Umbilical Vein Endothelial Cells (HUVECs)

-

Adhesion buffer: HBSS with 2 mM CaCl2 and 1% BSA

-

Wash buffer: PBS with Ca2+/Mg2+

-

Fluorescence plate reader (excitation ~485 nm, emission ~520 nm)

Methodology:

-

Plate Coating:

-

Coat wells of the 96-well plate with 50 µL of adhesion substrate (e.g., 5 µg/mL E-selectin in PBS) overnight at 4°C.

-

For HUVEC monolayers, seed cells days in advance to achieve confluence. Activate with TNF-α (10 ng/mL) for 4-6 hours prior to the assay.

-

Wash wells 3 times with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding. Wash again.

-

-

Cell Labeling:

-

Resuspend leukocytes at 1-2 x 106 cells/mL in serum-free media.

-

Add CFSE to a final concentration of 1 µM (or Calcein-AM at 5 µM).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Stop the reaction by adding 5 volumes of complete media and incubate for 5 minutes.

-

Wash the cells twice with adhesion buffer and resuspend in fresh adhesion buffer at 1 x 106 cells/mL.[16][17]

-

-

Adhesion Incubation:

-

Remove blocking buffer from the coated plate and add 100 µL of the labeled cell suspension to each well (1 x 105 cells/well).

-

To determine total fluorescence (100% input), add 100 µL of cell suspension to at least three empty, uncoated wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Washing:

-

Gently wash away non-adherent cells. This can be done by inverting the plate and carefully submerging it in a beaker of wash buffer, followed by a gentle flick to remove liquid. Repeat 2-3 times. Alternatively, use a multichannel pipette to gently aspirate and add wash buffer.

-

-

Quantification:

-

After the final wash, add 100 µL of PBS to each well.

-

Read the fluorescence of the plate using a fluorescence plate reader.

-

Calculate the percentage of adherent cells: (Fluorescencesample / Fluorescencetotal input) * 100.[16]

-

Protocol 2: Parallel Plate Flow Chamber Assay

This assay is the gold standard for studying leukocyte adhesion under physiological shear stress, allowing for the direct observation and quantification of tethering and rolling events.

Materials:

-

Parallel plate flow chamber apparatus

-

Inverted microscope with a high-speed camera

-

Syringe pump

-

35 mm tissue culture dishes coated with substrate (e.g., E-selectin or activated HUVECs)

-

Leukocyte suspension (1-2 x 106 cells/mL in adhesion media)

-

Adhesion Media: Serum-free culture media with 12 mM HEPES and 2 mM CaCl2.

Methodology:

-

Chamber Assembly and Preparation:

-

Prepare the substrate-coated 35 mm dish as described in Protocol 1. Warm adhesion media to 37°C.

-

Assemble the flow chamber system, ensuring the gasket is correctly placed to define the flow path. Prime the entire system (tubing, chamber) with 37°C adhesion media to remove all air bubbles.

-

Mount the 35 mm dish onto the flow chamber deck, securing it with a vacuum seal. Ensure no air bubbles are trapped in the flow path.

-

Place the assembled chamber onto the microscope stage.[18][19]

-

-

Flow Assay:

-

Draw the leukocyte suspension into a syringe and place it in the syringe pump. Connect the syringe to the inlet of the flow chamber.

-

Initiate flow at a defined wall shear stress (e.g., 1.0-2.0 dynes/cm2), which is controlled by the syringe pump's flow rate.

-

Allow cells to perfuse through the chamber for 5-10 minutes.[18]

-

-

Data Acquisition and Analysis:

-

Focus on the monolayer of endothelial cells or the coated surface.

-

Record high-speed videos (e.g., 30 frames per second) at multiple locations along the dish.

-

Analyze the videos using image analysis software to quantify:

-

Number of rolling cells: Count the number of cells moving slower than a defined threshold velocity per field of view per minute.

-

Rolling velocity: Track individual cells frame-by-frame to calculate their average velocity (in µm/s).[20]

-

Number of adherent cells: Count the number of cells that remain stationary for >30 seconds.

-

-

Protocol 3: Fucosyltransferase (FUT) Activity Assay (HPLC-based)

This assay directly measures the enzymatic activity of a specific FUT by quantifying the formation of a fucosylated product.

Materials:

-

Enzyme source: Cell lysate from transfected cells or purified recombinant FUT enzyme.

-

Donor substrate: this compound.

-

Acceptor substrate: A fluorescently-labeled oligosaccharide, e.g., pyridylaminated (PA)-lacto-N-neotetraose (LNnT-PA).

-

Reaction buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2.

-

Quenching solution: 0.1 M EDTA.

-

HPLC system with a fluorescence detector and a reversed-phase C18 column.

Methodology:

-

Enzyme Preparation:

-

Prepare cell extracts by lysing cells expressing the FUT of interest in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

-

Clarify the lysate by centrifugation to remove cell debris.[21]

-

-

Enzymatic Reaction:

-

Incubation and Quenching:

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours), ensuring the reaction remains in the linear range of product formation.

-

Stop the reaction by adding an equal volume of quenching solution (EDTA), which chelates the Mn2+ required for enzyme activity.[22]

-

-

HPLC Analysis:

-

Inject a portion of the quenched reaction mixture onto the C18 HPLC column.

-

Elute the products using an appropriate gradient (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer).

-

Monitor the eluate with a fluorescence detector. The fucosylated product will have a different retention time than the unreacted acceptor substrate.[21]

-

-

Quantification:

-

Calculate the amount of product formed by integrating the area of the product peak.

-

Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein (e.g., pmol/hr/mg protein).[21]

-

Pathophysiological Relevance and Therapeutic Implications

The critical role of this compound in immune cell adhesion is starkly illustrated by Leukocyte Adhesion Deficiency Type II (LAD-II) , also known as Congenital Disorder of Glycosylation Type IIc (CDG-IIc).[5][23]

-

Molecular Basis: LAD-II is a rare autosomal recessive disorder caused by mutations in the SLC35C1 gene, which encodes the Golgi-specific GDP-fucose transporter.[5] This defect leads to a drastically reduced availability of this compound within the Golgi, resulting in a global hypofucosylation of glycoproteins and glycolipids.[14]

-

Clinical Manifestations: The lack of fucosylated selectin ligands, including sLex, renders leukocytes unable to perform the initial tethering and rolling steps of the adhesion cascade.[13][14] This leads to a severe immunodeficiency characterized by recurrent bacterial infections, persistent leukocytosis (as neutrophils cannot exit the bloodstream), and the rare Bombay (Hh) blood group phenotype.[5] Beyond the immune system, patients also suffer from severe growth and mental retardation, underscoring the broad importance of fucosylation in development.[23]

The central role of fucosylation in inflammation makes it an attractive target for therapeutic intervention. Strategies being explored include the development of fucosylation inhibitors, such as fucose analogs (e.g., 2-fluorofucose), which can block the synthesis of selectin ligands and thereby reduce leukocyte recruitment in inflammatory diseases like sickle cell disease or rheumatoid arthritis.[24] Conversely, enhancing fucosylation ex vivo on adoptively transferred immune cells (e.g., CAR-T cells) is being investigated as a method to improve their homing to tumor sites.

Conclusion

This compound is the essential substrate for fucosylation, a post-translational modification that is a master regulator of immune cell adhesion. Through the synthesis of selectin ligands like sialyl Lewis X on glycoproteins such as PSGL-1, fucosylation enables the initial capture and rolling of leukocytes on activated endothelium, a prerequisite for their trafficking to sites of inflammation, infection, and tissue injury. The profound immunodeficiency seen in genetic disorders of fucosylation, like LAD-II, confirms its non-redundant role. A thorough understanding of the biochemical pathways, enzymatic players, and biophysical consequences of fucosylation provides a powerful framework for developing novel diagnostics and targeted therapeutics for a wide range of inflammatory diseases and cancers.

References

- 1. Assay of Adhesion Under Shear Stress for the Study of T Lymphocyte-Adhesion Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential gene expression of this compound-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orphanet: Leukocyte adhesion deficiency type II [orpha.net]

- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 7. Specialized contributions by alpha(1,3)-fucosyltransferase-IV and FucT-VII during leukocyte rolling in dermal microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Role of PSGL-1 binding to selectins in leukocyte recruitment. | Semantic Scholar [semanticscholar.org]

- 11. Affinity and kinetic analysis of L-selectin (CD62L) binding to glycosylation-dependent cell-adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leukocyte adhesion deficiencies: molecular basis, clinical findings, and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Control of leukocyte rolling velocity in TNF-alpha-induced inflammation by LFA-1 and Mac-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]

- 18. Flow Chamber Protocol [celladhesionapparatus.com]

- 19. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Leukocyte adhesion deficiency (LAD) | Immune Deficiency Foundation [primaryimmune.org]

- 24. The fucosylation inhibitor, 2-fluorofucose, inhibits vaso-occlusion, leukocyte-endothelium interactions and NF-ĸB activation in transgenic sickle mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The De Novo GDP-L-Fucose Synthesis Pathway: A Technical Guide for Researchers and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the de novo synthesis pathway of GDP-L-fucose, a critical nucleotide sugar essential for the fucosylation of glycoconjugates. Fucosylation plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses, making the enzymes of this pathway attractive targets for therapeutic intervention in areas such as oncology and immunology.

Introduction to the this compound De Novo Pathway

The de novo pathway is the primary route for the synthesis of this compound in most organisms, starting from the precursor GDP-D-mannose. This cytosolic pathway consists of two key enzymatic steps catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or TSTA3). These enzymes work in concert to convert GDP-D-mannose into this compound, which then serves as the donor substrate for fucosyltransferases in the Golgi apparatus.

Core Enzymes of the Pathway

The de novo synthesis of this compound is a two-step enzymatic cascade.

GDP-Mannose 4,6-Dehydratase (GMD/GMDS)

-

EC Number: 4.2.1.47[1]

-

Function: GMD catalyzes the first committed and rate-limiting step in the pathway: the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.[2] This reaction involves an NADP+-dependent oxidation at the C4' position, followed by dehydration between C5' and C6'.

-

Cofactor: Tightly bound NADP+[3]

-

Regulation: GMD is subject to feedback inhibition by the final product of the pathway, this compound, which acts as a competitive inhibitor with respect to GDP-mannose.[4]

GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX/TSTA3/WcaG)

-

EC Number: 1.1.1.271

-

Function: This bifunctional enzyme catalyzes the final two steps of the pathway. It first epimerizes the C3' and C5' positions of GDP-4-keto-6-deoxymannose and then reduces the C4'-keto group in an NADPH-dependent manner to yield the final product, this compound.[4][5]

-

Cofactor: NADPH[5]

Quantitative Data on Pathway Enzymes

The following tables summarize the kinetic parameters and optimal conditions for GMD and FX from various organisms. This data is crucial for designing and interpreting enzyme assays and for the development of enzyme inhibitors.

Table 1: Kinetic Parameters of this compound De Novo Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| GMD | Escherichia coli | GDP-D-mannose | 25 | 1.5 | 6.0 x 104 | |

| GMD | Human | GDP-D-mannose | 28 | 1.8 | 6.4 x 104 | |

| GMD | Mortierella alpina | GDP-D-mannose | 770 | N/A | N/A | [5] |

| GMD | Porcine Thyroid | GDP-D-mannose | 3.3 | N/A | N/A | [6] |

| FX/GMER | Mortierella alpina | GDP-4-keto-6-deoxymannose | 1047 | N/A | N/A | [5] |

N/A: Not Available

Table 2: Optimal Conditions for this compound De Novo Pathway Enzymes

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| GMD | Mortierella alpina | 9.0 | 37 | [5] |

| FX/GMER | Mortierella alpina | 7.0 | 37 | [5] |

Signaling Pathways and Experimental Workflows

This compound De Novo Synthesis Pathway

Experimental Workflow for Enzyme Characterization

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes of the this compound de novo pathway.

Recombinant Human GMDS Expression and Purification

Objective: To produce and purify recombinant human GDP-mannose 4,6-dehydratase (GMDS) for in vitro studies.

Methodology:

-

Gene Cloning and Expression Vector Construction:

-

The full-length human GMDS cDNA is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, containing an N-terminal His6-tag for affinity purification.

-

The construct is verified by DNA sequencing.

-

-

Protein Expression:

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of 0.5 mM IPTG, and the culture is further incubated at 18-25°C for 16-20 hours.

-

-

Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

The cell suspension is incubated on ice for 30 minutes and then sonicated on ice until the lysate is no longer viscous.

-

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Affinity Chromatography Purification:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged GMDS is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).